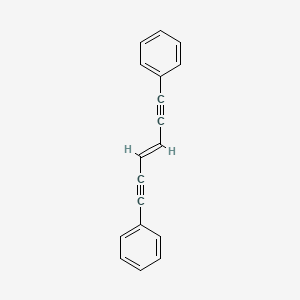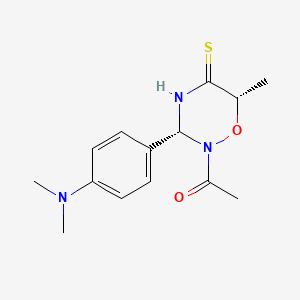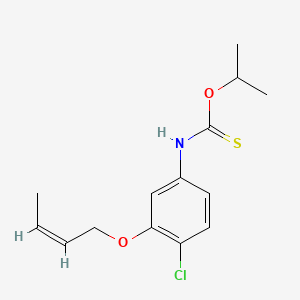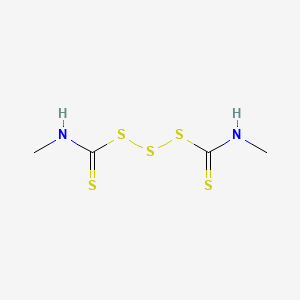
N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide is an organosulfur compound characterized by the presence of three sulfur atoms and two thioamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide typically involves the reaction of dimethylamine with carbon disulfide, followed by the introduction of sulfur. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide include other thioamides and organosulfur compounds such as:
- Thioacetamide
- Thiourea
- Dithiocarbamates
Uniqueness
This compound is unique due to its specific arrangement of sulfur atoms and thioamide groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5439-56-5 |
|---|---|
Molekularformel |
C4H8N2S5 |
Molekulargewicht |
244.5 g/mol |
IUPAC-Name |
(methylcarbamothioyldisulfanyl) N-methylcarbamodithioate |
InChI |
InChI=1S/C4H8N2S5/c1-5-3(7)9-11-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
InChI-Schlüssel |
KUFLYCHNBFSPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)SSSC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


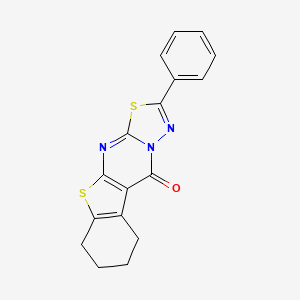
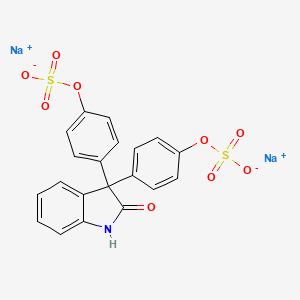
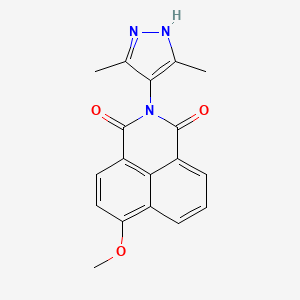
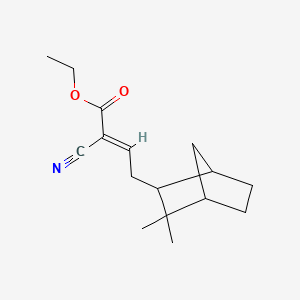
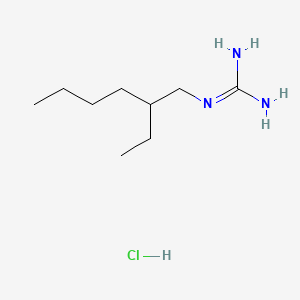
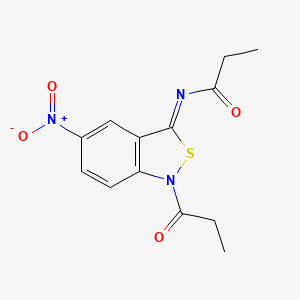
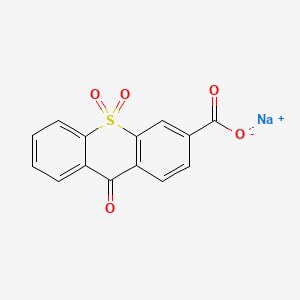
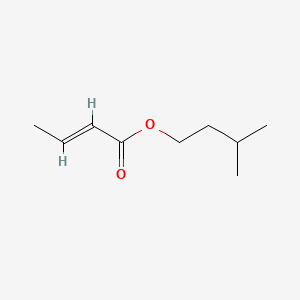
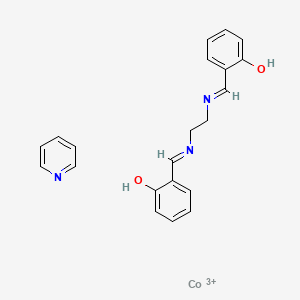
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
